molecular formula C16H19N3OS B258336 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No. B258336
M. Wt: 301.4 g/mol
InChI Key: WRFMKPTWCQFXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTU, and it is a urea derivative that has shown promising results in different studies.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood. However, studies have suggested that it may work by inhibiting the activity of specific enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and physiological effects:
Studies have shown that 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a suitable compound for large-scale production. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. One area of interest is in the development of new anticancer drugs based on this compound. Researchers are also investigating its potential as an anti-inflammatory agent and its use in the treatment of other diseases, such as Alzheimer's disease. Additionally, there is ongoing research on the compound's mechanism of action, which may help to optimize its use in different applications.
Conclusion:
In conclusion, 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a promising compound with potential applications in various fields of science. Its synthesis method is relatively straightforward, and it has shown significant anticancer and anti-inflammatory activity in different studies. While its mechanism of action is not fully understood, ongoing research may help to optimize its use in different applications.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-methylphenyl isocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of this reaction is usually high, and the product can be purified by different methods, such as recrystallization or column chromatography.

Scientific Research Applications

1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential applications in different fields of science. One of the most promising areas of research is in the field of medicinal chemistry. This compound has shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

Product Name

1-(4-Methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H19N3OS/c1-10-3-6-12(7-4-10)17-15(20)19-16-18-13-8-5-11(2)9-14(13)21-16/h3-4,6-7,11H,5,8-9H2,1-2H3,(H2,17,18,19,20)

InChI Key

WRFMKPTWCQFXAY-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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